1-Ethyl-1,4-diazepan-2-one

Übersicht

Beschreibung

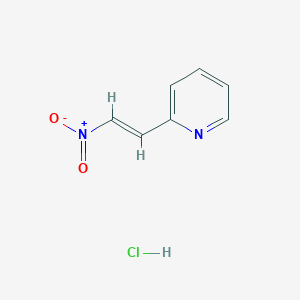

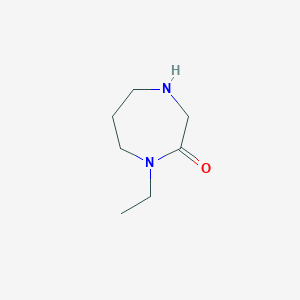

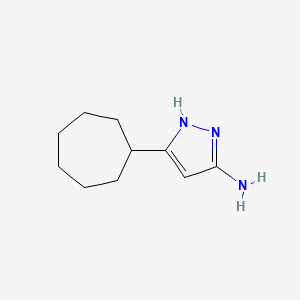

1-Ethyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C7H14N2O. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Wirkmechanismus

Target of Action

1-Ethyl-1,4-diazepan-2-one is a derivative of diazepam . Diazepam, a benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

The compound enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons . By increasing the effect of GABA, this compound helps to calm the nervous system, reducing symptoms of anxiety and tension .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA, the compound increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

Pharmacokinetics

Diazepam, a related compound, is known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

The enhancement of GABA activity by this compound leads to a decrease in neuronal excitability . This can result in a variety of effects, including reduced anxiety, muscle relaxation, prevention of seizures, and induction of sleep .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect GABAergic neurotransmission can potentiate or diminish its effects . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

1-Ethyl-1,4-diazepan-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of chiral 1,4-diazepanes. It interacts with several enzymes, including imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . These interactions are essential for the synthesis of pharmaceutical compounds with diverse biological properties.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can decrease neuronal excitability, leading to sedation, muscle relaxation, and a reduction in seizures . These effects make it a potential candidate for treating conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function. These interactions are crucial for understanding its therapeutic potential and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing anxiety and seizures. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are critical for understanding its biochemical properties and therapeutic potential.

Vorbereitungsmethoden

The synthesis of 1-ethyl-1,4-diazepan-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethylamine with a suitable diketone can lead to the formation of the diazepane ring. Industrial production methods often utilize continuous flow chemistry to ensure high yields and purity .

Analyse Chemischer Reaktionen

1-Ethyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be substituted with different functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex structures

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1,4-diazepan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1,4-diazepan-2-one can be compared with other diazepane derivatives such as diazepam and clonazepam. While all these compounds share a similar core structure, this compound is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Diazepam: Commonly used as an anxiolytic and anticonvulsant.

Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Oxazepam: Another benzodiazepine derivative with anxiolytic properties .

Eigenschaften

IUPAC Name |

1-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQQKHLEJGBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)